molecular formula C18H18Cl2N2O2 B5438338 2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine

2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine

Cat. No. B5438338
M. Wt: 365.2 g/mol
InChI Key: XCDCTPWTKVKYTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine, also known as JNJ-31020028, is a novel and potent inhibitor of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that plays a key role in the perception of pain, temperature, and inflammation. The inhibition of TRPV1 has been suggested as a potential therapeutic target for the treatment of chronic pain and other related disorders.

Mechanism of Action

TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. The activation of TRPV1 leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately result in the perception of pain and inflammation. 2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine binds to the intracellular side of TRPV1 and inhibits its activation by blocking the influx of calcium ions into the cell. This leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory effects on TRPV1 in various animal models. The inhibition of TRPV1 by this compound leads to a reduction in pain and inflammation without affecting other sensory modalities, such as touch and proprioception. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine has several advantages for lab experiments, including its potency and selectivity for TRPV1, its favorable pharmacokinetic profile, and its ability to reduce pain and inflammation in various animal models. However, there are also some limitations to its use, such as its relatively low solubility and the need for specialized equipment to measure TRPV1 activity.

Future Directions

There are several future directions for the research and development of 2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine. One potential direction is the optimization of its pharmacokinetic properties to improve its efficacy and safety in humans. Another direction is the exploration of its potential therapeutic applications in other disorders, such as migraine, itch, and bladder dysfunction. In addition, further studies are needed to elucidate the precise mechanism of action of this compound and its effects on other ion channels and signaling pathways.

Synthesis Methods

2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine was first synthesized by Janssen Research and Development, a subsidiary of Johnson & Johnson, in 2010. The synthesis of this compound involves a series of chemical reactions, including the coupling of 3-pyridin-3-ylpropanoic acid with 2-(3,4-dichlorophenyl)morpholine and subsequent cyclization to form the final product. The synthesis method is relatively simple and efficient, with a yield of 40-50%.

Scientific Research Applications

2-(3,4-dichlorophenyl)-4-(3-pyridin-3-ylpropanoyl)morpholine has been extensively studied for its potential therapeutic applications. The inhibition of TRPV1 by this compound has been shown to reduce pain and inflammation in various animal models of chronic pain, including neuropathic pain, inflammatory pain, and osteoarthritis pain. In addition, this compound has been suggested as a potential treatment for other disorders, such as migraine, itch, and bladder dysfunction.

properties

IUPAC Name

1-[2-(3,4-dichlorophenyl)morpholin-4-yl]-3-pyridin-3-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c19-15-5-4-14(10-16(15)20)17-12-22(8-9-24-17)18(23)6-3-13-2-1-7-21-11-13/h1-2,4-5,7,10-11,17H,3,6,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDCTPWTKVKYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CCC2=CN=CC=C2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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